N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS: 478076-86-7) is a thiophene-based carbohydrazide derivative characterized by a planar hydrazone backbone (─NH─N═C─) with a 4-(dimethylamino)phenyl substituent and a 3-(1H-pyrrol-1-yl)thiophene moiety. Its molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.43 g/mol and a purity ≥95%. The compound’s (E)-configuration at the imine bond is stabilized by conjugation, as confirmed by spectroscopic and crystallographic techniques commonly applied to analogous hydrazides.
This compound has been investigated primarily for its corrosion inhibition properties in acidic environments. Studies suggest its adsorption on metal surfaces via electron-rich heteroatoms (N, S) and aromatic π-systems, forming protective films. Its structural complexity—combining a thiophene ring, pyrrole substituent, and dimethylamino group—enhances solubility in polar solvents and interaction with metallic substrates.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-21(2)15-7-5-14(6-8-15)13-19-20-18(23)17-16(9-12-24-17)22-10-3-4-11-22/h3-13H,1-2H3,(H,20,23)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVSHKKCBLGGM-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324795 | |
| Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478076-86-7 | |
| Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. Characterization is performed using techniques such as:
- Infrared (IR) Spectroscopy : Identifies functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicate that it exhibits significant antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 12.6 |
| HCT116 | 28.9 |
| MCF7 | 20.3 |
The IC50 values indicate that the compound has a potent effect on these cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : It can induce cell cycle arrest, leading to apoptosis in malignant cells.
- Disruption of Membrane Integrity : In bacteria, it may disrupt the cell membrane, leading to cell lysis.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study 1 : A study on HepG2 cells demonstrated that treatment with the compound resulted in increased apoptosis markers, indicating its potential use in liver cancer therapy .
- Study 2 : Research involving Staphylococcus aureus showed that the compound significantly reduced bacterial load in infected models, highlighting its therapeutic potential against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous hydrazide derivatives:
Key Findings from Comparative Studies:
Corrosion Inhibition Efficiency: The target compound’s sulfonohydrazide analogs (e.g., MBSH) exhibit higher inhibition efficiencies (91.9–94.5%) in 1M HCl due to stronger adsorption via sulfonyl and dimethylamino groups. The thiophene-pyrrole scaffold of the target compound may offer moderate efficiency but improved thermal stability.
Structural Impact on Solubility :
- Replacement of the thiophene core with pyrazole (e.g., in C₁₈H₁₇N₅OS) increases hydrophobicity, reducing solubility in aqueous media but enhancing lipid membrane penetration for antimicrobial applications.
Electronic Effects of Substituents: Electron-donating groups (e.g., dimethylamino in the target compound) enhance electron density at the hydrazone bond, improving metal surface adsorption. Methoxy groups (e.g., in C₁₇H₁₆N₄O₂S) further modulate solubility without compromising activity.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Study | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Multi-step | Ethanol | Acetic acid | 80 | 65–70 | |
| Condensation | Methanol | Piperidine | 70 | 72–75 |
Basic Question: Which techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen bonding (e.g., N–H⋯O) and π–π stacking interactions are critical for lattice stability .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm hydrazone (E)-configuration and substituent integration. Key signals:
- Hydrazide NH: δ 10.2–11.5 ppm (singlet).
- Thiophene protons: δ 6.8–7.5 ppm (multiplet) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Basic Question: How is the compound screened for biological activity in preliminary studies?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic Probes : Fluorescence quenching to study DNA-binding (e.g., ethidium bromide displacement) .
Q. Table 2: Representative Biological Activities
| Activity | Model System | IC₅₀/Zone of Inhibition | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | 12.5 µM | |
| Antibacterial | E. coli | 15 mm (10 µg/mL) |
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Model Validation : Replicate assays under standardized conditions (e.g., ATCC cell lines, CLSI guidelines for antimicrobial testing).
- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) and crystallography to rule out polymorphic effects .
- Dose-Response Analysis : Compare EC₅₀ values across studies, accounting for solvent effects (e.g., DMSO cytotoxicity thresholds) .
Advanced Question: What computational strategies validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II, kinase domains). Key parameters:
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (e.g., H-bond persistence, ligand RMSF) .
Advanced Question: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrrole/thiophene groups. Test for changes in logP (HPLC) and bioactivity .
- Electron-Withdrawing/Donating Groups : Introduce –NO₂, –OCH₃ to the phenyl ring; correlate Hammett σ values with IC₅₀ trends .
- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field descriptors from aligned bioactive conformations .
Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder Handling : Use PART instructions in SHELXL to model disordered dimethylamino or pyrrole groups .
- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement (e.g., BASF parameter optimization) .
- Hydrogen Bonding : Restrain N–H⋯O distances (DFIX command) to stabilize thermal motion in hydrazide moieties .
Advanced Question: What experimental approaches elucidate the reaction mechanism of hydrazone formation?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR (C=O stretch at 1680 cm⁻¹ disappearance) or UV-Vis (imine λmax ~320 nm) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track nitrogen migration via 2D NMR (HSQC) .
- DFT Calculations : Gaussian 09 to map transition states (B3LYP/6-31G*) and identify rate-limiting steps (e.g., nucleophilic attack) .
Notes
- Data Integrity : Cross-validate experimental and computational results to mitigate publication bias.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
